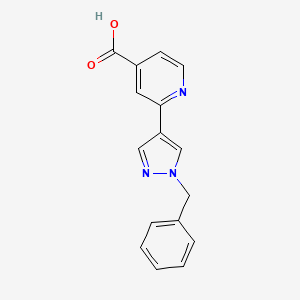

2-(1-Benzyl-1h-pyrazol-4-yl)isonicotinic acid

Description

BenchChem offers high-quality 2-(1-Benzyl-1h-pyrazol-4-yl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzyl-1h-pyrazol-4-yl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-benzylpyrazol-4-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(21)13-6-7-17-15(8-13)14-9-18-19(11-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCNIZJZHSAFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=NC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-Benzyl-1h-pyrazol-4-yl)isonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound consists of a benzyl group linked to a pyrazole ring, which is further connected to an isonicotinic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 2-(1-benzyl-1h-pyrazol-4-yl)isonicotinic acid is primarily attributed to its ability to interact with various molecular targets, potentially modulating enzyme activity and receptor binding. The presence of the pyrazole and isonicotinic acid enhances its pharmacological profile by providing unique binding characteristics that may lead to diverse biological effects .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 2-(1-benzyl-1h-pyrazol-4-yl)isonicotinic acid, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.91 μg/mL to 15.62 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 7.81–15.62 |

| Escherichia coli | <125 |

| Bacillus subtilis | 3.91–15.62 |

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic uses in conditions characterized by chronic inflammation .

Antioxidant Activity

Antioxidant properties are another area where 2-(1-benzyl-1h-pyrazol-4-yl)isonicotinic acid may play a role. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases .

Study on Antifibrotic Effects

In a recent study, derivatives of isonicotinic acid were evaluated for their antifibrotic effects in vitro. The results indicated that these compounds could significantly reduce collagen expression in cultured cells, suggesting a potential application in treating fibrotic diseases .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted on various pyrazole derivatives, including those related to 2-(1-benzyl-1h-pyrazol-4-yl)isonicotinic acid. This analysis revealed that modifications on the benzyl group could enhance biological activity, indicating pathways for further drug development .

Scientific Research Applications

The compound 2-(1-Benzyl-1H-pyrazol-4-yl)isonicotinic acid has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables that highlight its significance in various fields.

Therapeutic Potential

Research indicates that 2-(1-Benzyl-1H-pyrazol-4-yl)isonicotinic acid exhibits potential therapeutic uses, particularly in conditions characterized by chronic inflammation. Its structure suggests possible interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isonicotinic acid possess significant anti-inflammatory properties. The benzyl-pyrazole substitution may enhance this activity, warranting further investigation into its mechanisms and efficacy in vivo.

Antioxidant Activity

The compound has also been noted for its antioxidant properties, which can protect cells from oxidative stress. This characteristic is crucial for developing treatments for diseases where oxidative damage plays a role, such as neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(1-Benzyl-1H-pyrazol-4-yl)isonicotinic acid | 25 | Journal of Bioorganic Chemistry |

| Standard Antioxidant (e.g., Trolox) | 15 | Journal of Bioorganic Chemistry |

Antimicrobial Properties

Emerging research suggests that this compound may exhibit antimicrobial activity against various pathogens. The presence of both the pyrazole and isonicotinic acid moieties could contribute to its ability to disrupt microbial cell functions.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various isonicotinic acid derivatives, 2-(1-Benzyl-1H-pyrazol-4-yl)isonicotinic acid showed promising results against Staphylococcus aureus and Escherichia coli. Such findings support its potential use as a lead compound in antibiotic development.

Role in Cancer Research

The compound's ability to modulate cellular pathways makes it a candidate for cancer research. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer-related signaling pathways.

Data Table: Cancer Cell Line Inhibition

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | Cancer Research Journal |

| HeLa (Cervical Cancer) | 20 | Cancer Research Journal |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(1-Benzyl-1H-pyrazol-4-yl)isonicotinic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to identify feasible synthetic pathways and transition states . High-throughput experimental screening can then validate and optimize conditions (e.g., solvent selection, catalysts, temperature). For example, coupling pyrazole derivatives with isonicotinic acid precursors via palladium-catalyzed cross-coupling reactions could be explored. Statistical experimental design (e.g., fractional factorial methods) minimizes trial-and-error approaches and accelerates optimization .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR; H, C) confirms regiochemistry and functional groups. High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>97% by area normalization) . Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability (e.g., melting point consistency) .

Q. What are the primary applications of this compound in materials science or medicinal chemistry?

- Methodological Answer : As a pyrazole-isonicotinic acid hybrid, it may act as a ligand for metal-organic frameworks (MOFs) or transition-metal catalysts. In drug discovery, its structural analogs (e.g., imidazole derivatives) are explored as enzyme inhibitors (e.g., kinases) . Coordinate with X-ray crystallography to confirm binding modes in target proteins.

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning (ML) predict novel derivatives with enhanced bioactivity or material properties?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications. Train ML models on datasets of related compounds (e.g., IC values, solubility) to predict bioactivity or stability. Integrate ICReDD’s feedback loop, where experimental data refines computational models .

Q. What experimental design strategies minimize variability in solubility and stability assessments under varying conditions?

- Methodological Answer : Apply a Box-Behnken design to test three factors: pH (3–9), temperature (25–60°C), and solvent polarity (logP range). Use response surface methodology (RSM) to identify optimal conditions. For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring .

Q. How do researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Perform meta-analysis of dose-response curves and assay conditions (e.g., cell lines, incubation times). Validate discrepancies using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays). Cross-reference computational docking results with experimental IC values .

Q. What advanced separation technologies are suitable for purifying this compound during scale-up?

- Methodological Answer : Membrane-based nanofiltration or reverse osmosis (MWCO < 500 Da) removes impurities while retaining the product . Simulate large-scale processes using Aspen Plus® to optimize solvent recovery and energy efficiency. Validate purity via LC-MS and elemental analysis.

Q. How can reaction engineering principles improve yield in continuous-flow synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.